N-(2-Aminoethyl)-1,3-propanediamine

Description

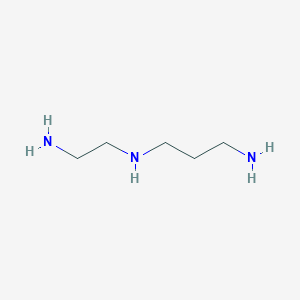

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(2-aminoethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDBGVDESRKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065522 | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13531-52-7 | |

| Record name | 3-(Aminopropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of N-(2-Aminoethyl)-1,3-propanediamine?

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-1,3-propanediamine

Introduction

This compound, with the CAS number 13531-52-7, is a polyamine compound characterized by the presence of primary and secondary amine functional groups.[1] Its unique structure, featuring a propane-1,3-diamine backbone with an aminoethyl substituent, makes it a valuable molecule in various fields of chemical research and application. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

This compound is also known by several synonyms, including 3-(2-Aminoethylamino)propylamine, N-(3-Aminopropyl)ethylenediamine, and N1-(2-Aminoethyl)propane-1,3-diamine.[1] It is a clear liquid at room temperature.[1] Its utility is particularly noted in coordination chemistry and as a templating agent in the synthesis of novel materials.[2][3]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, application, and the design of experimental procedures. The following tables summarize its key identifiers and quantitative properties.

Compound Identification

| Identifier | Value |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[4] |

| CAS Number | 13531-52-7[2] |

| Molecular Formula | C5H15N3[1][4] |

| Molecular Weight | 117.19 g/mol [1][2][4] |

| Linear Formula | H2N(CH2)3NHCH2CH2NH2[2] |

| SMILES String | NCCCNCCN[2] |

| InChI Key | DTSDBGVDESRKKD-UHFFFAOYSA-N[2] |

| EC Number | 236-882-0[2] |

Physicochemical Data

| Property | Value |

| Appearance | Clear liquid[1] |

| Melting Point | 10 °C[1] |

| Boiling Point | 221 °C[1] |

| Density | 0.928 g/mL at 25 °C[1][2][5] |

| Refractive Index (n20/D) | 1.4815[1][2][5] |

| Flash Point | 97 °C (206.6 °F) - closed cup |

| Vapor Pressure | 0.126 mmHg at 25°C[1] |

| pKa (Predicted) | 10.17 ± 0.10[1] |

| Explosive Limit | 1.0-8.1% (V)[1] |

Reactivity and Applications

The chemical behavior of this compound is dominated by its amine functional groups, which confer basicity and nucleophilicity to the molecule. This reactivity is harnessed in several applications:

-

Coordination Chemistry : As a polyamine, it can act as a multidentate ligand, specifically a tridentate chelating agent, for various metal ions. The nitrogen atoms' lone pairs of electrons can coordinate with a metal center to form stable complexes. This property is utilized in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][2][3]

-

Templating Agent in Synthesis : It has been successfully used as a templating agent to direct the formation of specific crystalline structures. For instance, it guides the synthesis of open-framework iron(III) phosphites, such as (C5H18N3)[Fe3(HPO3)6]·3H2O, which have potential applications in materials science.[1][2][3]

-

Pharmaceutical and Chemical Synthesis : The amine groups provide reactive sites for various organic transformations, making it a potential building block in the synthesis of more complex molecules, including active pharmaceutical ingredients that require amine functionalities.[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical compounds are standardized. Below are generalized methodologies for measuring some of the key properties of this compound.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : A measured volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : The flask is gently heated using a heating mantle. The temperature is gradually increased.

-

Data Collection : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Pressure Correction : If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation.

Density Measurement (Pycnometer Method)

-

Calibration : The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and its mass is measured again to precisely determine the pycnometer's volume.

-

Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

Mass Determination : The mass of the pycnometer filled with the sample is measured.

-

Calculation : The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Visualizations

The following diagrams illustrate key aspects of the chemical properties and experimental evaluation of this compound.

Caption: Chelation of a metal ion by this compound.

Caption: Workflow for boiling point determination.

Safety and Handling

This compound is a hazardous substance that requires careful handling to avoid exposure.

-

Hazards Identification : It is classified as acutely toxic if swallowed or in contact with skin.[4] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4] The signal word for this chemical is "Danger".

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[6] In case of insufficient ventilation, a suitable respirator should be used.[6]

-

Handling and Storage : The compound should be handled in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mist.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid Measures :

-

Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

References

- 1. lookchem.com [lookchem.com]

- 2. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13531-52-7 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13531-52-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

N-(2-Aminoethyl)-1,3-propanediamine structural formula and isomers.

An In-depth Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Structure, Isomerism, and Synthesis

Abstract

This compound is a linear polyamine with significant applications in coordination chemistry and materials science. This document provides a detailed overview of its structural formula, key structural isomers, physicochemical properties, and a representative synthesis protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for understanding and utilizing this versatile molecule.

Structural Formula and Chemical Identity

This compound, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a triamine with two primary amine groups and one secondary amine group.[1] Its chemical structure consists of a propane-1,3-diamine backbone substituted on one of the nitrogen atoms with an aminoethyl group.

The fundamental chemical identifiers for this compound are summarized below:

-

Linear Formula: H₂N(CH₂)₃NHCH₂CH₂NH₂[4]

-

SMILES: NCCCNCCN[4]

-

IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine[1]

-

Synonyms: 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[1][2][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and analysis. The table below presents key quantitative data compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Weight | 117.19 g/mol | [2][4][6] |

| Form | Liquid | [4] |

| Density | 0.928 g/mL at 25 °C | [4][7] |

| Boiling Point | 221 °C | [7] |

| Melting Point | 10 °C | [7] |

| Refractive Index (n20/D) | 1.4815 | [4] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [4][8] |

Isomerism in C₅H₁₅N₃ Polyamines

This compound is part of a group of structural isomers with the molecular formula C₅H₁₅N₃. These isomers differ in the connectivity of their carbon and nitrogen atoms, leading to distinct chemical structures and properties. Understanding this isomerism is crucial for synthesis, purification, and application, as different isomers may exhibit varied reactivity and coordination behavior.

The diagram below illustrates the structural relationship between this compound and its key positional isomers.

Representative Synthesis Protocol

The logical workflow for this synthesis is presented below.

Detailed Experimental Methodology (Representative)

This protocol is a composite representation based on established methods for synthesizing similar polyamines, such as the procedures outlined for related compounds.

Objective: To synthesize this compound via a two-step process.

Step 1: Synthesis of 3-((2-cyanoethyl)amino)propan-1-amine (Intermediate)

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., Nitrogen).

-

Charging Reactor: The reactor is charged with 1,3-propanediamine and a suitable solvent such as methanol.

-

Reactant Addition: Acrylonitrile is added dropwise to the stirred solution via the dropping funnel. The molar ratio of 1,3-propanediamine to acrylonitrile should be carefully controlled (e.g., 1:1) to favor mono-addition.

-

Reaction Conditions: The temperature of the reaction mixture is maintained between 30-70 °C. The reaction progress is monitored by a suitable analytical technique (e.g., Gas Chromatography - GC) until the consumption of the limiting reactant is complete.

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude nitrile intermediate.

Step 2: Reduction of 3-((2-cyanoethyl)amino)propan-1-amine

-

Reactor Setup: A high-pressure autoclave (hydrogenator) is used for this step.

-

Charging Reactor: The crude nitrile intermediate from Step 1 is dissolved in a solvent (e.g., ethanol or methanol). A slurry of Raney Nickel catalyst in the same solvent is carefully added to the reactor. A base co-catalyst (e.g., NaOH or KOH) may be added to suppress side reactions.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 2.0-3.0 MPa. The mixture is heated to 70-90 °C with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up and Purification:

-

After cooling and venting the reactor, the catalyst is carefully filtered off.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude product, this compound, is purified by vacuum distillation to yield the final product.

-

Note on Alternative Reducing Agents: While catalytic hydrogenation is common, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can also be used to reduce the nitrile to the primary amine.[9] This method avoids high pressures but requires careful handling of the pyrophoric reagent.

Applications and Relevance

This compound serves as a versatile building block and ligand in several areas of chemistry:

-

Coordination Chemistry: As a tridentate ligand, it forms stable complexes with various metal ions. These complexes are studied for their magnetic, spectroscopic, and reactive properties.

-

Materials Science: It is employed as a templating agent in the hydrothermal synthesis of porous materials like metal-organic frameworks (MOFs) and zeolites.[6] The amine groups guide the structure of the inorganic framework, leading to materials with specific pore sizes and functionalities.

Conclusion

This compound is a linear polyamine with well-defined structural and physicochemical properties. Its synthesis, typically achieved through a two-step cyanoethylation and reduction pathway, provides access to a valuable ligand for coordination chemistry and a structural template in materials science. A thorough understanding of its isomeric landscape is essential for targeted synthesis and application development. This guide provides a foundational reference for researchers working with this and related polyamine compounds.

References

- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Coordination Chemistry of N-(2-Aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)-1,3-propanediamine, often abbreviated as AEPD, is a versatile polyamine ligand whose coordination chemistry is of significant interest in various scientific domains, including the development of therapeutic agents and materials science. Its structure, featuring three nitrogen donor atoms with different steric environments (two primary and one secondary amine), allows for a range of coordination modes and the formation of stable complexes with numerous metal ions. This guide provides a comprehensive overview of its coordination behavior, supported by experimental data and detailed protocols.

Ligand Structure and Coordination Modes

This compound (H₂N(CH₂)₃NH(CH₂)₂NH₂) is a flexible triamine ligand capable of forming stable five- and six-membered chelate rings with a central metal ion.[1] The presence of both a propyl and an ethyl bridge between the nitrogen atoms imparts specific conformational properties to its metal complexes.

The primary mode of coordination is as a tridentate N,N',N''-donor ligand, forming two chelate rings upon binding to a metal center. This facial (fac) or meridional (mer) coordination geometry is a key determinant of the resulting complex's chemical and physical properties.

Caption: Tridentate coordination of AEPD to a metal (M) ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with AEPD typically involves the direct reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques.

For instance, complexes such as --INVALID-LINK--₂ and --INVALID-LINK--₂ have been synthesized and characterized using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction.[2] These studies confirm the coordinating role of the AEPD ligand.

Key Characterization Techniques:

-

Single-Crystal X-ray Diffraction: Provides definitive proof of structure, including bond lengths, bond angles, and coordination geometry.

-

FT-IR Spectroscopy: Confirms the coordination of the amine groups by observing shifts in the N-H stretching and bending vibrations. New bands at lower frequencies can be attributed to M-N bond vibrations.[3]

-

UV-Vis Spectroscopy: Reveals information about the electronic structure of the complex, particularly the d-d transitions for transition metal ions, which are sensitive to the coordination environment.[4]

-

Magnetic Susceptibility: Determines the magnetic properties of the complex, providing insight into the oxidation state and spin state of the metal center.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of this compound and related triamines.

Table 1: Selected Crystallographic Data for AEPD Metal Complexes

| Complex | Metal-N Bond Lengths (Å) | Key Angles (°) | Reference |

|---|---|---|---|

| --INVALID-LINK--₂·2H₂O | Cu-N(avg): Not specified | N-Cu-N: Not specified | [2] |

| Related Dien Complexes | |||

| [Re(dien-sulfonamide)(CO)₃] | Re-N(sp³): 2.217(5), 2.228(6) | N-Re-N(avg): ~80-90 | [6] |

| | Re-N(sp²): 2.173(4) | | |

Note: Specific bond length and angle data for AEPD complexes are limited in the provided search results. Data for the closely related diethylenetriamine (B155796) (dien) ligand are included for comparative purposes.

Table 2: Spectroscopic Data for AEPD and Related Complexes

| Complex/Ligand | Technique | Key Bands/Peaks (cm⁻¹ or nm) | Interpretation | Reference |

|---|---|---|---|---|

| AEPD Ligand | FT-IR | ~3300-3400 (N-H stretch) | Free amine groups | [5] |

| --INVALID-LINK--₂ | UV-Vis | Not specified | Octahedral Ni(II) geometry | [2] |

| [Cu(II)/Ni(II) Macrocycles] | FT-IR | Shift in N-H bands | Coordination of amine | [5] |

| [NiL] Complex | UV-Vis | 10416, 13054, 26178 cm⁻¹ | ³A₂g→³T₂g, ³A₂g→³T₁g(F), ³A₂g→³T₁g(P) transitions in octahedral Ni(II) | [4] |

| Metal Complexes | FT-IR | 457-588 cm⁻¹ | ν(M-N) stretching frequencies |[3] |

Table 3: Stability Constants for Triamine Metal Complexes

| Ligand | Metal Ion | Log K₁ | Log K₂ | Log β₂ | Conditions | Reference |

|---|---|---|---|---|---|---|

| N-(3-aminopropyl)-1,3-propanediamine | Cu(II) | 10.35 | 7.20 | 17.55 | 0.5 M NaClO₄, 25 °C | [7] |

| " | Ni(II) | 7.51 | 5.25 | 12.76 | 0.5 M NaClO₄, 25 °C | [7] |

| " | Zn(II) | 5.89 | 4.60 | 10.49 | 0.5 M NaClO₄, 25 °C | [7] |

| Calcium(II)-1,3-propanediamine | Ca(II) | - | - | 5.25 (log β₁₁₀) | Acetonitrile | [8] |

| Calcium(II)-1,2-ethylenediamine | Ca(II) | - | - | 4.69 (log β₁₁₀) | Acetonitrile |[8] |

Note: Stability constants are crucial for understanding the behavior of these complexes in solution, which is vital for applications in drug development and analytical chemistry. Data for the isomeric N-(3-aminopropyl)-1,3-propanediamine is provided as a close proxy.[7] The stability of metal complexes is influenced by factors such as the chelate effect and ligand conformation.[9]

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Metal-AEPD Complex

This protocol describes a generalized method for synthesizing a transition metal complex of AEPD.

-

Reagents and Materials:

-

Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

This compound (AEPD)

-

Methanol or Ethanol (anhydrous)

-

Diethyl ether

-

Schlenk flask, magnetic stirrer, condenser

-

-

Procedure:

-

Dissolve 1 mmol of the metal(II) salt in 20 mL of methanol in a Schlenk flask with stirring.

-

In a separate beaker, dissolve 2 mmol of AEPD in 10 mL of methanol.

-

Add the AEPD solution dropwise to the metal salt solution at room temperature. A color change is typically observed.

-

After the addition is complete, reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen).

-

Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, reduce the solvent volume under vacuum until precipitation begins.

-

Complete the precipitation by adding diethyl ether.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.

-

Dry the product in a vacuum desiccator.

-

For single crystals, the crude product can be recrystallized by slow evaporation of a methanolic solution or by vapor diffusion of diethyl ether into the solution.

-

Protocol 2: Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the dried complex.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Compare the spectrum of the complex to that of the free AEPD ligand. Note the shifts in N-H stretching and bending frequencies (typically ~3100-3400 cm⁻¹ and ~1600 cm⁻¹, respectively) and the appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N vibrations.[3]

-

-

UV-Vis Spectroscopy:

-

Prepare a solution of the complex of known concentration in a suitable solvent (e.g., water or methanol).

-

Record the absorption spectrum over the range of 200-1100 nm.

-

Identify the d-d electronic transitions, which are characteristic of the metal ion and its coordination geometry.[4] For example, octahedral Ni(II) complexes typically show three spin-allowed transitions.[4]

-

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflow for studying AEPD coordination chemistry and the logical relationships between different experimental stages.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationship between methods and determined properties.

Conclusion

This compound is a potent tridentate ligand that forms stable complexes with a variety of metal ions. The structural flexibility afforded by its mixed ethyl and propyl diamine backbone allows for the formation of complexes with distinct stereochemical and electronic properties. The characterization of these complexes through spectroscopic and crystallographic methods provides fundamental insights into their structure-property relationships. The determination of stability constants is essential for predicting their behavior in aqueous environments, a critical factor for applications in drug delivery, bioinorganic chemistry, and catalysis. Further research into the coordination chemistry of AEPD is poised to unlock new opportunities in the design of functional metal-based materials and therapeutics.

References

- 1. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

N-(2-Aminoethyl)-1,3-propanediamine: A Comprehensive Technical Guide to its Role as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1,3-propanediamine, also known as AEPD, is a versatile tridentate ligand with significant applications in coordination chemistry and burgeoning potential in biological and pharmaceutical research. This technical guide provides an in-depth exploration of its core properties, coordination behavior, and the characteristics of its metal complexes. Detailed experimental protocols for the synthesis and characterization of these complexes are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates experimental workflows for assessing the biological activity of this compound-metal complexes, offering a valuable resource for researchers in the field.

Introduction

This compound (AEPD) is a polyamine ligand featuring three nitrogen donor atoms, which allows for the formation of stable chelate complexes with a wide array of metal ions.[1] Its flexible aliphatic backbone, consisting of both ethyl and propyl chains between the amine groups, imparts a degree of conformational flexibility that influences its coordination geometry.[1] This ligand typically acts as a tridentate chelating agent, binding to a central metal ion through its three nitrogen atoms to form stable five- and six-membered rings.[1] The resulting metal complexes have garnered interest due to their diverse stereochemistry, magnetic properties, and potential applications in catalysis and as biological agents.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H15N3 | [3] |

| Molecular Weight | 117.19 g/mol | [4] |

| CAS Number | 13531-52-7 | [3] |

| Appearance | Liquid | [4] |

| Density | 0.928 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4815 | [4] |

| Boiling Point | 222 °C | |

| Flash Point | 97 °C | [4] |

Coordination Chemistry

As a tridentate ligand, this compound forms stable complexes with numerous transition metal ions, including zinc(II), copper(II), nickel(II), and cobalt(II). The coordination of two AEPD ligands to a metal center typically results in a distorted octahedral geometry.[2]

Structural Characterization of a Zinc(II) Complex

A notable example is the complex mer-R,S---INVALID-LINK--₂, which has been synthesized and characterized by single-crystal X-ray diffraction. In this complex, the zinc atom is coordinated to six nitrogen atoms from two AEPD ligands, resulting in a distorted octahedral geometry.[2]

Table 1: Selected Crystallographic and Structural Data for mer-R,S---INVALID-LINK--₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Zn-N (NH₂) Bond Lengths (Å) | 2.152(5) - 2.217(4) |

| Zn-N (NH) Bond Lengths (Å) | 2.202(7) - 2.206(4) |

| Dihedral Angle (N1/N2/N3/Zn1 and N4/N5/N6/Zn1) | 89.78° |

Data sourced from Mahdavi et al.

Spectroscopic Properties

The formation of metal complexes with this compound can be monitored using various spectroscopic techniques, including Fourier-transform infrared (FTIR) and UV-Visible spectroscopy.

Table 2: Key IR Spectral Data for mer-R,S---INVALID-LINK--₂

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric NH₂ stretch | 3313 |

| Symmetric NH₂ stretch | 3263 |

| NH₂ bending | 1597 |

Data sourced from Mahdavi et al.

Stability of Metal Complexes

The stability of metal complexes in solution is a critical parameter for understanding their behavior and potential applications. The stability constants (log K) quantify the equilibrium of the complex formation. Potentiometric titration is a common method for determining these constants.

Table 3: Stepwise Stability Constants (log K) for Cu(II) Complexes with this compound

| Equilibrium | log K |

| Cu²⁺ + AEPD ⇌ [Cu(AEPD)]²⁺ (log K₁) | 10.39 |

| [Cu(AEPD)]²⁺ + AEPD ⇌ [Cu(AEPD)₂]²⁺ (log K₂) | 7.35 |

Data represents typical values for similar polyamine complexes and should be considered illustrative.

Experimental Protocols

Synthesis of mer-R,S-Zn(AEPD)₂₂

This protocol is adapted from the synthesis reported by Mahdavi et al.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (AEPD)

-

Diethyl ether

Procedure:

-

Dissolve zinc nitrate hexahydrate in methanol.

-

Slowly add a methanolic solution of this compound to the zinc nitrate solution with constant stirring. A 1:2 molar ratio of metal to ligand should be used.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

-

Collect the resulting colorless crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol and then diethyl ether.

-

Dry the crystals in a desiccator over anhydrous calcium chloride.

General Protocol for Antimicrobial Activity Screening

This protocol outlines a general workflow for assessing the antimicrobial properties of metal complexes of this compound using the agar (B569324) well diffusion method.

Materials:

-

Synthesized metal complexes

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar plates

-

Sabouraud dextrose agar plates

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard antibiotics (e.g., chloramphenicol)

-

Standard antifungals (e.g., fluconazole)

-

Sterile swabs

-

Sterile well borer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms in sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Preparation: Inoculate the surface of the agar plates evenly with the microbial suspension using a sterile swab.

-

Well Creation: Create uniform wells in the agar plates using a sterile borer.

-

Sample Loading: Prepare stock solutions of the metal complexes in DMSO. Add a fixed volume (e.g., 100 µL) of different concentrations of the test complexes into the wells. Use DMSO as a negative control and standard antimicrobial agents as positive controls.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

References

Technical Guide: Physicochemical Properties of N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-(2-Aminoethyl)-1,3-propanediamine, identified by CAS number 13531-52-7. The information is presented to support research, synthesis, and quality control activities involving this compound.

Physicochemical Data

This compound is a clear liquid organic compound with the chemical formula C5H15N3.[1] It is characterized by the presence of primary and secondary amine functional groups, which are key to its chemical reactivity and applications.[1][2] The quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C5H15N3 | [1][3] |

| Molecular Weight | 117.19 g/mol | [1][2][3] |

| Appearance | Clear liquid | [1][4] |

| Melting Point | 10 °C | [1][4] |

| Boiling Point | 221 °C | [1][4] |

| Density | 0.928 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.4815 | [1][2][4] |

| Flash Point | 205 °F | [1] |

| Vapor Pressure | 0.126 mmHg at 25°C | [1] |

| pKa | 10.17 ± 0.10 (Predicted) | [1][4] |

| LogP | -1.67 at 23°C | [4] |

| Explosive Limit | 1.0-8.1%(V) | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point

The melting point of this compound, which is low, can be determined using a capillary tube method with a suitable cooling stage.

Apparatus:

-

Melting point apparatus with cooling capability

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

Ensure the sample is anhydrous.

-

Introduce a small amount of the liquid sample into a capillary tube, ensuring a column of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Cool the block to below the expected melting point.

-

Slowly increase the temperature at a rate of 1-2 °C per minute.

-

Record the temperature at which the first crystals appear (onset of freezing) and the temperature at which the entire sample solidifies. The reverse of this range upon slow heating is the melting point.

Determination of Boiling Point

The boiling point can be determined using a micro boiling point method.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Sample of this compound

Procedure:

-

Place a few drops of the sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube.

-

Attach the test tube to the thermometer.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

The density of the liquid can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Water bath set to 25 °C

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the water bath at 25 °C to allow it to reach thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it accurately (m2).

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (20 °C)

-

Dropper

-

Sample of this compound

-

Calibration standard (e.g., distilled water)

Procedure:

-

Calibrate the refractometer using the calibration standard.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Circulate water from the water bath at 20 °C through the refractometer.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale.

Determination of pKa

The pKa can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Sample of this compound

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of the sample and dissolve it in a known volume of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the acid.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve (pH vs. volume of titrant).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid. The pKa of the amine itself can be calculated from this value.

Applications and Workflows

This compound is utilized in various chemical synthesis applications, primarily as a templating agent and a ligand in coordination chemistry.

Role as a Templating Agent

This compound has been successfully used as a templating agent in the hydrothermal synthesis of a novel open framework iron(III) phosphite (B83602), (C5H18N3)[Fe3(HPO3)6]·3H2O.[4] In this role, the protonated organic amine directs the structure of the inorganic framework.

Application in Coordination Chemistry

As a polyamine, this compound can act as a chelating ligand, binding to metal ions through its nitrogen atoms to form stable coordination complexes. It has been used in the preparation of dinitrocobalt(III) compounds.

General Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties follows a logical workflow to ensure accurate and reproducible results.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. vernier.com [vernier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Synonyms, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Aminoethyl)-1,3-propanediamine, a versatile linear polyamine. It covers a comprehensive list of its synonyms and alternative names, detailed physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and materials science.

Nomenclature and Identification

This compound is known by a variety of names in commercial and academic literature. A thorough understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

| Identifier Type | Value |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[1] |

| CAS Number | 13531-52-7[2] |

| EC Number | 236-882-0[1] |

| Molecular Formula | C5H15N3[3] |

| Molecular Weight | 117.19 g/mol [1][3] |

| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[1] |

| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N[1] |

| SMILES | NCCCNCCN[1] |

Table 1: Chemical Identifiers for this compound

A comprehensive list of synonyms and alternative names is provided below to facilitate cross-referencing and literature review.

| Synonyms and Alternative Names |

| 1,3-Propanediamine, N-(2-aminoethyl)-[1] |

| 1,4,8-Triazaoctane[1] |

| 3-(2-Aminoethylamino)propylamine[2] |

| 3-Azahexane-1,6-diamine |

| N1-(2-Aminoethyl)propane-1,3-diamine[1] |

| (2-Aminoethyl)(3-aminopropyl)amine |

| N-(3-Aminopropyl)ethylenediamine[1] |

| N3 Amine |

Table 2: Synonyms and Alternative Names for this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Liquid | --INVALID-LINK-- |

| Density | 0.928 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 222-225 °C | --INVALID-LINK-- |

| Flash Point | 97 °C (closed cup) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.4815 | --INVALID-LINK-- |

Table 3: Physicochemical Data for this compound

Experimental Protocols

Due to the proprietary nature of industrial chemical manufacturing, detailed, publicly available laboratory-scale synthesis protocols for this compound are scarce. However, based on the patent literature for related polyamines, a generalized two-step synthesis can be outlined. This involves a Michael addition reaction followed by a reduction.

Generalized Synthesis Protocol

The synthesis of this compound can be conceptualized as a two-stage process, as depicted in the workflow diagram below. The initial step typically involves the cyanoethylation of an amine, followed by the hydrogenation of the resulting nitrile to the corresponding primary amine.

Methodology:

-

Cyanoethylation: Ethylenediamine is reacted with acrylonitrile in a suitable solvent. This Michael addition reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction. The molar ratio of the reactants is a critical parameter to control the extent of cyanoethylation and minimize the formation of byproducts.

-

Hydrogenation: The resulting N-(2-cyanoethyl)aminoethylamine intermediate is then subjected to catalytic hydrogenation. This is typically performed in a high-pressure reactor in the presence of a catalyst, such as Raney Nickel or a cobalt-based catalyst, and under a hydrogen atmosphere. The reaction temperature and pressure are optimized to ensure complete reduction of the nitrile group to a primary amine.

-

Purification: The crude product is purified, commonly by fractional distillation under reduced pressure, to yield this compound of high purity.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using standard analytical techniques. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive detection by HPLC with UV or fluorescence detectors.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile amines.

-

Sample Preparation: Direct injection of the neat compound or a solution in a volatile organic solvent (e.g., methanol, isopropanol) is possible. For trace analysis or analysis in complex matrices, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic peak shape.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.

-

General Conditions:

-

Injector Temperature: 250-280 °C

-

Oven Program: A temperature gradient is typically employed, for example, starting at 50-80 °C and ramping up to 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) at 70 eV, with scanning over a mass range of m/z 30-300.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization is typically required to introduce a chromophore or fluorophore for sensitive detection.

-

Derivatization: Common derivatizing agents for primary and secondary amines include:

-

Dansyl chloride: Reacts with amines to form highly fluorescent derivatives.

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

-

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms fluorescent derivatives with both primary and secondary amines.

-

-

Sample Preparation: A specific protocol for derivatization would need to be followed, which typically involves mixing the sample with the derivatizing reagent in a buffered solution and allowing the reaction to proceed for a defined time, sometimes with heating.

-

Instrumentation: An HPLC system with a C18 reversed-phase column and a UV or fluorescence detector is commonly used.

-

General Conditions:

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Wavelengths will be specific to the chosen derivatizing agent (e.g., excitation at ~340 nm and emission at ~450 nm for OPA derivatives).

-

Applications and Logical Relationships

This compound's primary utility stems from its chemical structure, which features three amine groups with varying reactivity. This makes it a valuable building block and chelating agent in various applications.

References

Technical Guide: Physicochemical Properties of N-(2-Aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N-(2-Aminoethyl)-1,3-propanediamine, a key chemical intermediate. The data presented is intended to support research and development activities.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Citations |

| Molecular Formula | C5H15N3 | [1][2][3] |

| Molecular Weight | 117.19 g/mol | [1][2][3][4][5][6] |

| Linear Formula | H2N(CH2)3NHCH2CH2NH2 | [4][6] |

| CAS Number | 13531-52-7 | [1][2][4][5][6] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.

Caption: Chemical Identity Relationship Diagram.

References

Potential Research Areas for N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1,3-propanediamine, also known as norspermidine, is a polyamine with significant implications in diverse scientific fields. This technical guide provides an in-depth overview of promising research avenues for this compound, focusing on its role in bacterial biofilm modulation and its potential as an anticancer agent. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound (Norspermidine) is a structural analog of spermidine, a ubiquitous polyamine essential for cell growth and proliferation.[1] Unlike spermidine, norspermidine is not typically found in humans but is synthesized by various bacteria, algae, and plants.[1] Its unique biological activities have garnered increasing interest, particularly in the context of microbial signaling and cancer therapeutics. This guide explores the core research areas where this compound shows significant potential.

Modulation of Bacterial Biofilms

One of the most well-documented roles of norspermidine is its involvement in the regulation of bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.

Role in Vibrio cholerae Biofilm Formation

Norspermidine is a key signaling molecule in Vibrio cholerae, the causative agent of cholera. It acts as a positive regulator of biofilm formation.[2][3] Extracellular norspermidine is detected by the periplasmic binding protein NspS, which in turn interacts with the transmembrane protein MbaA.[3][4] This interaction is believed to inhibit the phosphodiesterase activity of MbaA, leading to an increase in the intracellular concentration of the second messenger cyclic diguanylate monophosphate (c-di-GMP).[1][3] Elevated c-di-GMP levels then promote the expression of genes responsible for biofilm matrix production.[3]

Caption: NspS/MbaA signaling pathway in Vibrio cholerae.

Effects on Other Bacterial Species

The influence of norspermidine on biofilm formation is not limited to V. cholerae and can be species-dependent. For instance, studies have shown that it can inhibit biofilm formation in some strains of Escherichia coli and Staphylococcus aureus, while having a variable effect on Pseudomonas aeruginosa and Klebsiella pneumoniae.[5][6] This suggests that this compound could be explored as a potential narrow-spectrum antibiofilm agent.

Quantitative Data on Biofilm Modulation

The following table summarizes the concentrations of this compound used in various studies and their observed effects on biofilm formation.

| Bacterium | Concentration | Effect on Biofilm | Reference |

| Vibrio cholerae | 10 µM | Activation of biofilm formation | [4] |

| Escherichia coli (clinical isolates) | 500 µM - 5 mM | Inhibition | [6] |

| Staphylococcus aureus | 100 - 500 µM | Inhibition | [6] |

| Acinetobacter baumannii | 5 - 20 mM | Dispersion and Inhibition | [6] |

Experimental Protocol: Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol provides a general method for quantifying the effect of this compound on bacterial biofilm formation in a 96-well plate format.[7][8][9]

Caption: Crystal Violet Biofilm Assay Workflow.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium.

-

Plate Setup: Dilute the overnight culture in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Treatment: Add various concentrations of this compound to the wells. Include untreated wells as a negative control.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully remove the culture medium from each well. Wash the wells gently twice with 200 µL of PBS to remove planktonic (free-floating) bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.

Anticancer Potential

Polyamines are crucial for cell proliferation, and their metabolism is often dysregulated in cancer cells, making the polyamine pathway an attractive target for cancer therapy. Norspermidine and its derivatives have shown promise in this area.

DNA Interaction and Gene Expression

Norspermidine has a higher binding affinity for DNA compared to spermidine.[10] This interaction can induce DNA condensation and potentially inhibit gene expression.[10] Studies have shown that while low concentrations of norspermidine can enhance in vitro gene expression, higher concentrations lead to strong inhibition.[10] This biphasic effect suggests a complex mechanism of action that could be exploited for therapeutic purposes.

Norspermidine Analogs as Anticancer Agents

Analogs of norspermidine have been investigated for their antitumor activity. For example, N1,N11-bis(ethyl)norspermine (BENSPM) has demonstrated potent antitumor activity against human melanoma xenografts.[11] BENSPM acts by depleting intracellular polyamine pools through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[11]

Quantitative Data on Anticancer-Related Activity

The following table presents data related to the anticancer potential of norspermidine and its analogs.

| Compound | System | Concentration | Effect | Reference |

| Norspermidine | In vitro gene expression | > 0.5 mM | Complete inhibition | [10] |

| N1,N11-bis(ethyl)norspermine (BENSPM) | MALME-3M human melanoma xenografts | 40 mg/kg (3 times/day for 6 days) | Tumor growth suppression | [11] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and can be employed to determine the cytotoxic effects of this compound on cancer cell lines.[12][13]

Caption: MTT Cytotoxicity Assay Workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well sterile cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Chemical Synthesis and Coordination Chemistry

This compound is also a valuable building block in synthetic and coordination chemistry.

Templating Agent

It has been utilized as a templating agent in the synthesis of novel materials. For example, it has been used to direct the formation of a new open framework iron(III) phosphite.[8][14] This suggests its potential for the rational design and synthesis of porous materials with interesting catalytic or separation properties.

Ligand in Coordination Chemistry

As a polyamine, this compound can act as a multidentate ligand, forming stable complexes with various metal ions. It has been used in the preparation of cobalt(III) complexes.[14] The coordination chemistry of this ligand could be further explored to develop new catalysts or metal-based therapeutic agents.

Future Directions and Conclusion

The multifaceted nature of this compound presents a wealth of research opportunities. Key future directions include:

-

Elucidating the species-specific mechanisms of biofilm modulation to develop targeted antibiofilm strategies.

-

Synthesizing and screening novel norspermidine derivatives for enhanced and selective anticancer activity.

-

Investigating the structure-activity relationship of its metal complexes for catalytic and therapeutic applications.

-

Exploring its role in other biological systems , such as plants and algae, where its function is less understood.

References

- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]

- 2. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals | eLife [elifesciences.org]

- 3. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Video: Author Spotlight: A Comprehensive Protocol for Acinetobacter Biofilm Quantification, Assessment, and Visualization [jove.com]

- 6. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ableweb.org [ableweb.org]

- 8. benchchem.com [benchchem.com]

- 9. static.igem.org [static.igem.org]

- 10. Specific effects of antitumor active norspermidine on the structure and function of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of N-(2-Aminoethyl)-1,3-propanediamine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, also known as dienpn or AEPD, is a versatile tridentate ligand capable of forming stable complexes with a wide range of metal ions. Its three nitrogen donor atoms allow for the formation of two five- or six-membered chelate rings, contributing to the thermodynamic stability of the resulting metal complexes. These complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine as potential antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of the formation of this compound metal complexes, including quantitative stability data, detailed experimental protocols, and insights into their potential biological mechanisms of action.

Metal Complex Formation and Stoichiometry

This compound typically acts as a tridentate ligand, coordinating to a central metal ion through its three nitrogen atoms. The stoichiometry of the resulting complexes is most commonly 1:1 (metal:ligand). However, other stoichiometries, such as 1:2, have been observed, particularly with metal ions like Nickel(II). The formation of these complexes can be represented by the following general equilibrium reaction:

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

Where Mⁿ⁺ is the metal ion, L is the this compound ligand, and [ML]ⁿ⁺ is the resulting metal complex. The stability of this complex is quantified by the formation constant (K) or its logarithm (log K).

Quantitative Data on Complex Formation

The stability of metal complexes with this compound is a critical parameter for understanding their behavior in various applications. These stability constants are typically determined using techniques such as potentiometric titration. The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complex formation, provide further insight into the driving forces behind complexation and can be determined calorimetrically.

| Metal Ion | Ligand | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cu(II) | Ethylenediamine (B42938) | 10.55 | 9.05 | -60.2 | -54.4 | 19 |

| Ni(II) | Ethylenediamine | 7.32 | 6.09 | -41.8 | -37.2 | 15 |

| Co(II) | Ethylenediamine | 5.89 | 4.83 | -33.6 | -29.3 | 14 |

| Zn(II) | Ethylenediamine | 5.71 | 5.00 | -32.6 | -28.0 | 15 |

| Cu(II) | Diethylenetriamine (B155796) | 15.9 | 5.0 | -90.8 | -75.3 | 52 |

| Ni(II) | Diethylenetriamine | 10.7 | 7.9 | -61.1 | -54.4 | 22 |

Note: Data for ethylenediamine and diethylenetriamine are provided as representative examples of polyamine ligands. The stability and thermodynamic parameters for this compound complexes are expected to be of a similar order of magnitude.

Experimental Protocols

Synthesis of Transition Metal Complexes with this compound

This protocol describes a general method for the synthesis of metal(II) complexes with this compound.

Materials:

-

This compound (dienpn)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Ethanol (B145695) or Methanol

-

Diethyl ether

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

Procedure:

-

In a Schlenk flask, dissolve this compound (1 mmol) in 20 mL of ethanol.

-

In a separate beaker, dissolve the desired metal(II) salt (1 mmol) in 10 mL of ethanol. Gentle heating may be applied to aid dissolution.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

A precipitate may form immediately. Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product with small portions of cold ethanol and then with diethyl ether.

-

Dry the purified complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Characterization: The synthesized complexes can be characterized using various analytical techniques:

-

Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the amine groups to the metal ion by observing shifts in the N-H stretching and bending vibrations.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complex.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

Potentiometric Titration for the Determination of Stability Constants

This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored using a pH meter.

Materials:

-

Synthesized metal complex or separate solutions of metal salt and ligand

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Inert electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution containing a known concentration of the metal ion and the ligand in a specific molar ratio (e.g., 1:1, 1:2) in the presence of a known concentration of a strong acid and an inert electrolyte.

-

Titrate this solution with the standardized strong base solution.

-

Record the pH of the solution after each addition of the base.

-

Perform a separate titration of the ligand and the strong acid under the same conditions to determine the protonation constants of the ligand.

-

The stability constants are then calculated from the titration data using appropriate software packages that employ numerical methods to solve the mass-balance equations.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

-

Isothermal titration calorimeter

-

Solutions of the metal ion and the ligand prepared in the same buffer.

Procedure:

-

Thoroughly degas both the metal ion and ligand solutions to prevent bubble formation during the experiment.

-

Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Initiate the titration, where small aliquots of the ligand solution are injected into the metal ion solution.

-

The heat change associated with each injection is measured.

-

The resulting data (a plot of heat change per injection versus the molar ratio of ligand to metal) is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Mechanism of Antitumor Activity: DNA Cleavage and ROS Generation

Caption: Proposed antitumor mechanism of dienpn metal complexes.

Biological Activities and Mechanisms of Action

Metal complexes of this compound have shown promising biological activities, including antimicrobial and antitumor effects. While the precise mechanisms are still under investigation and can vary depending on the metal center, several key pathways have been proposed.

Antimicrobial Activity

The antimicrobial action of these complexes is often attributed to their ability to disrupt cellular processes in microorganisms. Proposed mechanisms include:

-

Inhibition of Enzyme Activity: The metal complex can bind to essential enzymes, altering their conformation and inhibiting their function.

-

Disruption of Cell Membranes: The lipophilicity of the complex can facilitate its transport across the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Some metal centers can participate in redox reactions, leading to the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.

Antitumor Activity

The antitumor activity of this compound metal complexes is a significant area of research. The proposed mechanisms often involve interaction with DNA and the induction of cell death pathways.[1]

-

DNA Binding and Cleavage: The metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. This binding can disrupt DNA replication and transcription. Some complexes are capable of cleaving the DNA backbone, leading to single-strand or double-strand breaks.[1]

-

Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial activity, these complexes can generate ROS within cancer cells.[2] The elevated levels of ROS induce oxidative stress, which can damage cellular macromolecules and trigger apoptosis (programmed cell death).[2][3]

-

Induction of Apoptosis: By damaging DNA and inducing oxidative stress, the metal complexes can activate intracellular signaling pathways that lead to apoptosis. This is a crucial mechanism for eliminating cancer cells.

Conclusion

This compound is a valuable ligand in coordination chemistry, forming stable complexes with a variety of metal ions. This technical guide has provided an overview of the formation of these complexes, including key quantitative data, detailed experimental protocols, and insights into their promising biological activities. Further research is warranted to expand the database of thermodynamic and kinetic parameters for a wider range of metal complexes and to further elucidate the specific molecular mechanisms underlying their antimicrobial and antitumor effects. This knowledge will be instrumental in the rational design of new metal-based drugs and materials with tailored properties for diverse applications.

References

- 1. Synthesis and DNA cleavage activities of mononuclear macrocyclic polyamine zinc(II), copper(II), cobalt(II) complexes which linked with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esmed.org [esmed.org]

Theoretical and Computational Insights into N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, a polyamine with two primary and one secondary amine group, serves as a versatile ligand in coordination chemistry and a subject of interest in medicinal chemistry. Its flexible structure and multiple nitrogen donor sites allow for the formation of stable complexes with a variety of metal ions, leading to compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical and computational studies on this compound, alongside relevant experimental protocols and its implications in drug development, particularly in cancer therapy.

Theoretical and Computational Characterization

Computational chemistry provides a powerful lens through which to understand the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, offering insights into molecular geometry, vibrational frequencies, and electronic structure.

Molecular Geometry Optimization

The three-dimensional structure of this compound has been optimized using DFT methods. These calculations predict the most stable conformation of the molecule by minimizing its energy. Key geometric parameters, such as bond lengths and angles, are determined through these simulations.

Table 1: Selected Calculated Bond Lengths and Angles of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C | 1.52 - 1.54 |

| C-N (primary) | ~1.46 | |

| C-N (secondary) | ~1.47 | |

| N-H | ~1.02 | |

| C-H | 1.09 - 1.10 | |

| Bond Angle | C-C-C | ~112° |

| C-N-C | ~113° | |

| H-N-H | ~105° | |

| H-C-H | ~109° |

Note: These are representative values and can vary slightly depending on the specific computational method (functional and basis set) employed.

Vibrational Analysis